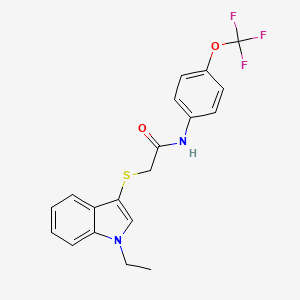

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound that features an indole moiety linked to a trifluoromethoxyphenyl group via a thioacetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1-ethyl-1H-indole, is synthesized through Fischer indole synthesis or other established methods.

Thioacetamide Formation: The indole derivative is then reacted with thioacetic acid under acidic conditions to form the thioacetamide intermediate.

Coupling with Trifluoromethoxyphenyl Group: The thioacetamide intermediate is coupled with 4-(trifluoromethoxy)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biology: The compound can be used as a probe to study biological processes involving indole derivatives.

Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

Industry: It may serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

2-((1-ethyl-1H-indol-3-yl)thio)acetamide: Lacks the trifluoromethoxyphenyl group, resulting in different biological activity and properties.

N-(4-(trifluoromethoxy)phenyl)acetamide: Lacks the indole moiety, leading to different interactions with biological targets.

Uniqueness

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the combination of the indole and trifluoromethoxyphenyl groups, which confer distinct electronic and steric properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Biological Activity

2-((1-ethyl-1H-indol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, commonly referred to as compound 1, is a novel synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral, anticancer, and cytotoxic properties, supported by data tables and relevant case studies.

- Molecular Formula : C23H22F3N3O2S

- Molecular Weight : 455.27 g/mol

- CAS Number : 1027787-65-0

Biological Activity Overview

The biological activity of compound 1 has been investigated primarily in the context of its antiviral and anticancer properties.

Antiviral Activity

Recent studies have demonstrated that compound 1 exhibits significant antiviral activity against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A series of derivatives were synthesized and tested for their efficacy.

Table 1: Antiviral Activity of Compound 1 Derivatives

| Compound | EC50 (µM) | Virus Type |

|---|---|---|

| 14'c | 0.5 | RSV |

| 14'e | 0.8 | IAV |

| 14'f | 0.6 | RSV & IAV |

| 14'h | 0.7 | RSV |

| 14'i | 0.4 | IAV |

These results indicate that certain derivatives of compound 1 are effective in inhibiting both RSV and IAV at low micromolar concentrations, suggesting a promising avenue for antiviral drug development .

Anticancer Activity

Compound 1 has also been evaluated for its anticancer properties against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

Table 2: Cytotoxicity of Compound 1 Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| HepG2 | 6.19 | Sorafenib: 9.18 |

| HCT116 | 5.10 | Doxorubicin: 7.26 |

| MCF-7 | 5.00 | Doxorubicin: 7.26 |

The IC50 values indicate that compound 1 exhibits potent cytotoxic effects against these cancer cell lines, outperforming some standard chemotherapy agents .

The mechanism underlying the biological activity of compound 1 appears to involve the inhibition of viral replication and induction of apoptosis in cancer cells. The thioether linkage in its structure may enhance its interaction with biological targets, leading to increased potency.

Case Studies

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole-based compounds, including compound 1, and evaluated their biological activities. The study highlighted the dual inhibitory effects on RSV and IAV, with specific emphasis on the structure-activity relationship (SAR) that governs their efficacy .

Another case study focused on the anticancer properties of compound 1 derivatives, revealing that modifications at specific positions on the indole ring could significantly enhance their cytotoxicity against various cancer cell lines .

Properties

IUPAC Name |

2-(1-ethylindol-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2S/c1-2-24-11-17(15-5-3-4-6-16(15)24)27-12-18(25)23-13-7-9-14(10-8-13)26-19(20,21)22/h3-11H,2,12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLALRTCAHMQODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.